molecular formula C16H13ClN2O2S B2680367 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946211-07-0

2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2680367
CAS RN: 946211-07-0
M. Wt: 332.8
InChI Key: ZBSIJFKXIOFGBC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is known by its chemical name and identification, as it is not commonly referred to by any other names. The purpose of

Scientific Research Applications

Molecular Structure and Interactions

  • Structural Characteristics : The compound N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, closely related to the requested chemical, is characterized by 'V'-shaped molecular structure with significant intermolecular interactions like hydrogen bonds and C–H···π, C–Cl···π interactions, playing a crucial role in its 3-D molecular arrangement and potential applications in material science and crystal engineering (Boechat et al., 2011).

Synthetic Applications and Derivatives

  • Novel Derivative Synthesis : Derivatives of chloroacetamide, including compounds with structural similarities to the requested chemical, have been synthesized, showing varied biological activities. These derivatives are critical for exploring new therapeutic agents and understanding molecular interactions (Mistry, Desai, & Intwala, 2009).

Biological and Pharmacological Research

  • Antimicrobial Activities : Certain chloroacetamide derivatives exhibit antimicrobial properties, suggesting potential use in developing new antimicrobial agents. This highlights the significance of such compounds in addressing microbial resistance challenges (Desai, Shah, Bhavsar, & Saxena, 2008).
  • Anticancer Potential : Derivatives of chloroacetamide, related to the compound , have shown promising results in anticancer studies. This demonstrates their potential as leads in cancer therapy research (Yurttaş, Tay, & Demirayak, 2015).

Chemical Properties and Interactions

  • Molecular Modeling and Photovoltaic Efficiency : Some benzothiazolinone acetamide analogs, structurally akin to the requested compound, have been explored for their photochemical and thermochemical properties, indicating potential use in photovoltaic cells and as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-12-5-3-11(4-6-12)8-16(20)18-10-13-9-14(21-19-13)15-2-1-7-22-15/h1-7,9H,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSIJFKXIOFGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

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